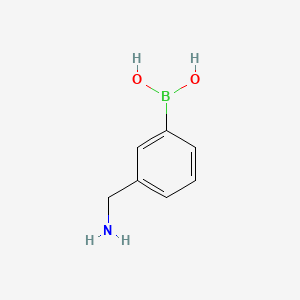

Ácido (3-(aminometil)fenil)borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Aminomethyl)phenyl)boronic acid, also known as AMPB, is an organoboron compound widely used in scientific research. It is a versatile reagent that can be employed in a variety of synthetic protocols, as well as in biochemical and physiological studies. In

Aplicaciones Científicas De Investigación

Integración con péptidos

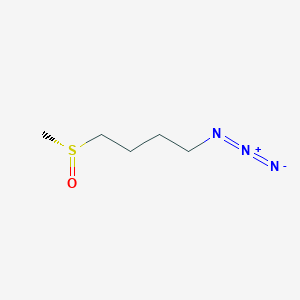

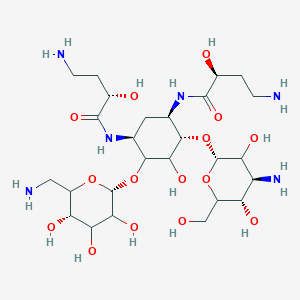

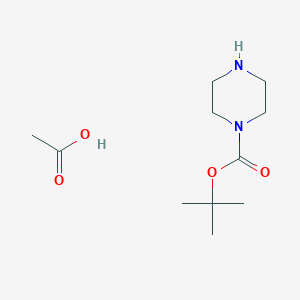

El ácido borónico se ha integrado ampliamente con los péptidos con el objetivo de descubrir ligandos peptídicos con nuevas actividades biológicas {svg_1}. Este esfuerzo ha llevado a amplias aplicaciones {svg_2}.

Inhibidores enzimáticos

Una de las aplicaciones de los ácidos borónicos peptídicos en química medicinal y biología química es la identificación de inhibidores enzimáticos reversibles covalentes {svg_3}.

Reconocimiento y detección de glicanos

Los ácidos borónicos peptídicos se utilizan para el reconocimiento y la detección de glicanos en proteínas o superficies de células cancerosas {svg_4}.

Entrega de siRNAs

Los ácidos borónicos peptídicos se han utilizado para la entrega de pequeños ARN interferentes (siRNAs) {svg_5}.

Desarrollo de dispositivos sensibles al pH

El desarrollo de dispositivos sensibles al pH es otra aplicación de los ácidos borónicos peptídicos {svg_6}.

Reconocimiento de ARN o superficies bacterianas

Los ácidos borónicos peptídicos se utilizan para el reconocimiento de ARN o superficies bacterianas {svg_7}.

Síntesis de monómeros funcionalizados con boronato

“Ácido (3-(aminometil)fenil)borónico” se utiliza como fuente de ácido borónico en la síntesis de monómeros funcionalizados con boronato {svg_8}.

Catalizador para la amidação y esterificación de ácidos carboxílicos

El clorhidrato de ácido 3-(aminometil)bencenoborónico puede ser un catalizador eficaz para la amidação y esterificación de ácidos carboxílicos {svg_9}.

Safety and Hazards

Direcciones Futuras

Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Mecanismo De Acción

Target of Action

The primary target of (3-(Aminomethyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(3-(Aminomethyl)phenyl)boronic acid interacts with its target through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (3-(Aminomethyl)phenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of the action of (3-(Aminomethyl)phenyl)boronic acid is the formation of carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the efficient synthesis of various organic compounds .

Action Environment

The action of (3-(Aminomethyl)phenyl)boronic acid is influenced by environmental factors. For instance, the compound is water-soluble , which means its action, efficacy, and stability may be affected by the presence of water. Additionally, the Suzuki–Miyaura coupling reaction, which the compound targets, is known for its mild and functional group tolerant reaction conditions , suggesting that the reaction environment can also influence the compound’s action.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of (3-(Aminomethyl)phenyl)boronic acid are largely defined by its ability to interact with various biomolecules. It is known to participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions

Molecular Mechanism

It is known to participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Given its role in Suzuki-Miyaura coupling reactions , it is plausible that it may interact with enzymes or cofactors involved in these reactions. Detailed studies on its effects on metabolic flux or metabolite levels are currently lacking.

Propiedades

IUPAC Name |

[3-(aminomethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZCOYQPEZBEOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)

![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)